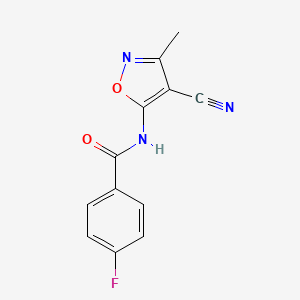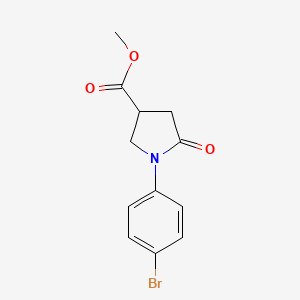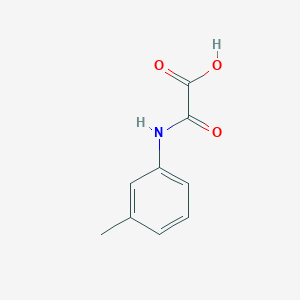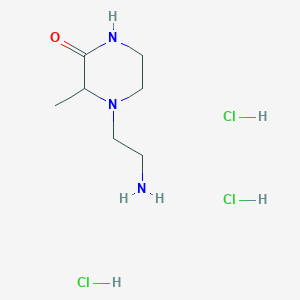
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride, also known as MEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Agricultural Chemicals in Groundwater
A study by Kolpin (1997) investigated the relationship between land use and concentrations of agricultural chemicals in groundwater. This research is significant for understanding the environmental impact of such chemicals.
Cyclization in Aqueous Hydrazine
Kushakova et al. (2004) focused on the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, demonstrating an industrial method for obtaining 1-Amino-4-methylpiperazine, a key intermediate in medicinal drug synthesis.
Determination in Environmental Waters
Chicharro et al. (2003) explored the determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters, focusing on the analysis of pesticide residues and their environmental impact.
Dipeptidyl Peptidase IV Inhibitor Development
Research by Kim et al. (2005) involved the development of a novel series of beta-amino amides for the treatment of type 2 diabetes, highlighting the pharmaceutical applications of such compounds.
Anticancer Potentials of Piperazin-Triazolo Phthalazines
Romero et al. (2020) synthesized and evaluated a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines for their anticancer potential, indicating the role of these compounds in cancer therapy.
Ecological Risk Assessment of Atrazine
A comprehensive study by Solomon et al. (1996) assessed the ecological risk of atrazine in North American surface waters, providing critical information on the environmental effects of this herbicide.
作用機序
Target of Action
The compound “4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride” is structurally similar to AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride . AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
AEBSF is targeted to covalently modify the hydroxyl of serine residues . This modification causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group, have also been reported . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .
Biochemical Pathways
The compound’s action on serine proteases affects various biochemical pathways. For instance, AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .
Pharmacokinetics
Aebsf, a structurally similar compound, is known to be water-soluble , which could potentially enhance its bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of serine proteases, leading to the disruption of the proteases’ normal functions . This can have a wide range of effects at the molecular and cellular levels, depending on the specific proteases being inhibited and their roles in cellular processes.
Action Environment
The action, efficacy, and stability of “4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride” can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values Therefore, the compound’s action could potentially be influenced by the pH of its environment Other factors, such as temperature and the presence of other molecules, could also affect the compound’s action
特性
IUPAC Name |
4-(2-aminoethyl)-3-methylpiperazin-2-one;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.3ClH/c1-6-7(11)9-3-5-10(6)4-2-8;;;/h6H,2-5,8H2,1H3,(H,9,11);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIONRWJJFDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)
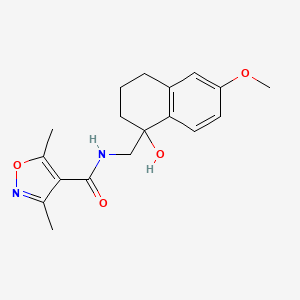
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2759127.png)
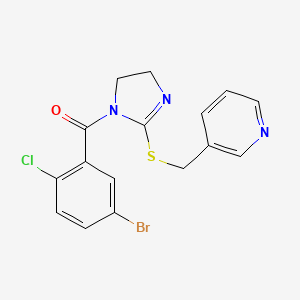
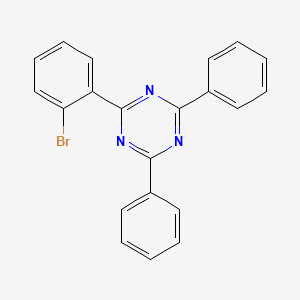
![Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2759130.png)

![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)
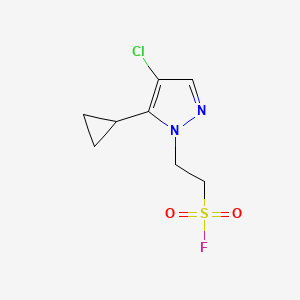
![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2759138.png)
